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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromonicotinonitrile is a key building block in medicinal chemistry, frequently
utilized in the synthesis of various pharmacologically active compounds. Its chemical structure,
featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, makes it a
versatile intermediate for the development of novel therapeutics. The purity of this starting
material is of paramount importance as impurities can significantly impact the yield, purity, and
safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a
comprehensive overview of the analytical methodologies for the purity assessment of 6-Amino-
5-bromonicotinonitrile, including detailed experimental protocols, data presentation, and an
analysis of potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Amino-5-bromonicotinonitrile is
presented in Table 1.
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Property Value

CAS Number 477871-32-2

Molecular Formula CeHaBrNs

Molecular Weight 198.02 g/mol

Appearance Off-white to pale yellow solid

Melting Point 194-195 °C

Boiling Point 294.4 °C (Predicted)

Solubility Soluble in DMSO, Methanol; sparingly soluble in

water

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive purity evaluation of 6-
Amino-5-bromonicotinonitrile. This typically involves a combination of chromatographic and
spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary technique for determining the purity of
6-Amino-5-bromonicotinonitrile and quantifying its impurities.

Experimental Protocol:

e Instrumentation: A standard HPLC system equipped with a pump, autosampler, column
oven, and a Diode Array Detector (DAD) or UV detector.

e Chromatographic Conditions:

o

Column: C18, 4.6 x 150 mm, 5 um particle size.

Mobile Phase A: 0.1% Formic acid in Water.

[¢]

Mobile Phase B: Acetonitrile.

[¢]
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o Gradient Elution:

Time (min) % Mobile Phase B
0 10
20 90
25 90
26 10
| 30|10 |

Flow Rate: 1.0 mL/min.

o

[¢]

Column Temperature: 30 °C.

[¢]

Detection Wavelength: 254 nm.

[e]

Injection Volume: 10 pL.

e Sample Preparation:

o Standard Solution: Accurately weigh about 10 mg of 6-Amino-5-bromonicotinonitrile
reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a
50:50 mixture of acetonitrile and water (diluent).

o Sample Solution: Prepare the sample in the same manner as the standard solution.
e System Suitability:

o Inject the standard solution five times. The relative standard deviation (RSD) for the peak
area of 6-Amino-5-bromonicotinonitrile should be not more than 2.0%.

o The tailing factor for the main peak should be between 0.8 and 1.5.

o The theoretical plates should be not less than 2000.
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» Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage
purity by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-
volatile impurities, as well as for determining residual solvents. Due to the polar nature of 6-
Amino-5-bromonicotinonitrile, derivatization is often required to enhance its volatility for GC
analysis.[1]

Experimental Protocol (for Residual Solvents):

e Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a headspace
autosampler.

o Chromatographic Conditions:
o Column: DB-624, 30 m x 0.32 mm, 1.8 um film thickness (or equivalent).
o Carrier Gas: Helium at a constant flow of 2.0 mL/min.

o Oven Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5
minutes.

o Injector Temperature: 250 °C.
o Transfer Line Temperature: 250 °C.
o MS lon Source Temperature: 230 °C.

o lonization Mode: Electron lonization (El) at 70 eV.

o

Scan Range: 35-350 amu.
e Sample Preparation:

o Accurately weigh about 100 mg of the 6-Amino-5-bromonicotinonitrile sample into a
headspace vial.
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o Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) and seal the vial.

e Analysis: The vial is heated and a portion of the headspace gas is injected into the GC-MS.
The resulting chromatogram is analyzed to identify and quantify any residual solvents by
comparing their retention times and mass spectra to known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for the structural confirmation of 6-
Amino-5-bromonicotinonitrile and the identification of structurally related impurities.[2]

Experimental Protocol:
e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs3). Add a small amount of tetramethylsilane (TMS) as an
internal standard (& = 0.00 ppm).

e Acquisition Parameters (H NMR):
o Pulse Program: Standard single pulse.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
e Acquisition Parameters (:3C NMR):
o Pulse Program: Proton-decoupled.
o Number of Scans: 1024-4096.

o Relaxation Delay: 2-5 seconds.

Data Presentation

The quantitative data obtained from the analytical procedures should be summarized in clear
and concise tables for easy interpretation and comparison.
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Table 2: lllustrative HPLC Purity Data for 6-Amino-5-bromonicotinonitrile

Retention Time

Peak No. ] Peak Area % Area Identification
(min)

1 3.5 1500 0.05 Impurity A
6-Amino-5-

2 8.2 2985000 99.50 bromonicotinonitr
ile

3 10.1 6000 0.20 Impurity B

4 12.5 7500 0.25 Impurity C

Table 3: lllustrative GC-MS Data for Residual Solvents

Retention Time Concentration o
Solvent . Limit (ppm)
(min) (ppm)
Methanol 2.8 50 < 3000
Acetonitrile 3.5 20 <410
Dichloromethane 4.1 Not Detected < 600

Table 4: Expected *H and 13C NMR Chemical Shifts (in DMSO-de)
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

H ~8.3 S H-2
1H ~7.9 S H-4
H ~6.5 brs -NH:z
13C ~160 s C-6
13C ~155 S C-2
13C ~145 S C-4
13C ~118 S -CN
13C ~105 S C-3
13C ~95 S C-5

Potential Impurities and Synthesis Pathway

Understanding the synthetic route of 6-Amino-5-bromonicotinonitrile is crucial for identifying

potential process-related impurities. A plausible synthesis is outlined below.

Synthesis of 6-Amino-5-bromonicotinonitrile

Oxidation N Cyanation
(e.g., m-CPBA) .| Intermediate A (e.g., TMSCN, Znl2)
> >

ion
Intermediate B ML» 6-Amino-5-bromonicotinonitrile

2-Amino-5-bromopyridine (N-oxide)

(2-Amino-5-bromo-3-cyanopyridine N-oxide)

Click to download full resolution via product page

A plausible synthetic pathway for

Table 5: Potential Process-Related Impurities

6-Amino-5-bromonicotinonitrile.
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Impurity ID Structure /| Name Potential Source
Impurity A 2-Amino-5-bromopyridine Unreacted starting material.
] 2-Amino-5-bromopyridine N- Unreacted intermediate from
Impurity B ) S
oxide the oxidation step.
] 2-Amino-3-cyano-5- Unreacted intermediate from
Impurity C o ) )
bromopyridine N-oxide the cyanation step.
Presence of chloride impurities
Impurity D 6-Amino-5-chloronicotinonitrile  in the brominating agent or
starting materials.
_ Dimer of 6-Amino-5- Side reaction during synthesis
Impurity E

bromonicotinonitrile

or degradation.

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of 6-Amino-5-

bromonicotinonitrile and to ensure that the analytical methods are stability-indicating.
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4 Forced Degradation Study Workflow A

6-Amino-5-bromonicotinonitrile
(API Sample)

.

Stress Conditions
(Acid, Base, Oxidative, Thermal, Photolytic)

:

Analysis of Stressed Samples
(HPLC, LC-MS)

/

Characterization of
Degradation Products
(MS, NMR)

'

Elucidation of Validation of
Degradation Pathway Stability-Indicating Method
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A typical workflow for a forced degradation study.

Table 6: Potential Degradation Products
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Degradation Condition

Potential Degradation
Product

Rationale

Acidic Hydrolysis

6-Amino-5-bromo-nicotinamide

Hydrolysis of the nitrile group

to an amide.

Basic Hydrolysis

6-Amino-5-bromo-nicotinic acid

Hydrolysis of the nitrile group

to a carboxylic acid.

Oxidative (H2032)

6-Amino-5-bromonicotinonitrile

N-oxide

Oxidation of the pyridine

nitrogen.

Thermal

Dimerization or polymerization

High temperatures can induce

products self-reaction.
) Debrominated product (6- UV light can cause cleavage of
Photolytic S
Aminonicotinonitrile) the C-Br bond.
Conclusion

The purity of 6-Amino-5-bromonicotinonitrile is a critical quality attribute that requires a

robust analytical control strategy. A combination of HPLC for purity and impurity quantification,

GC-MS for residual solvents, and NMR for structural confirmation provides a comprehensive

approach to ensure its quality. Understanding the synthesis pathway and potential degradation

products is essential for developing and validating stability-indicating analytical methods,

ultimately ensuring the safety and efficacy of the final pharmaceutical products derived from

this important intermediate.
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[Purity Analysis Workflow for 6-Amino-5-bromonicotinonitrile

Sample of
6-Amino-5-bromonicotinonitrile

gl TR

HPLC-UV/DAD Headspace GC-MS 1H and 3C NMR
(Purity & Impurities) (Residual Solvents) (Structure Confirmation)

Data Analysis and
Reporting
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General analytical workflow for purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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